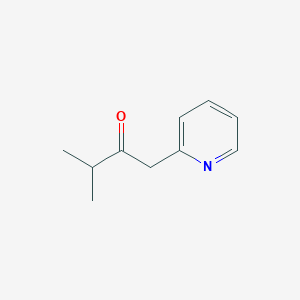

3-Methyl-1-(pyridin-2-yl)butan-2-one

Overview

Description

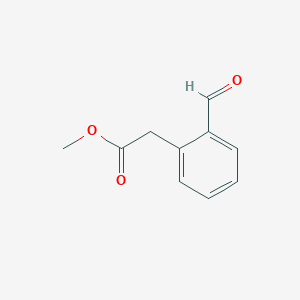

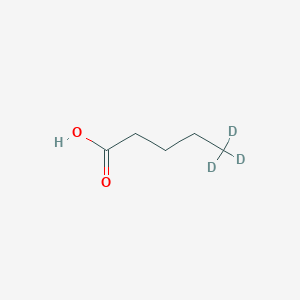

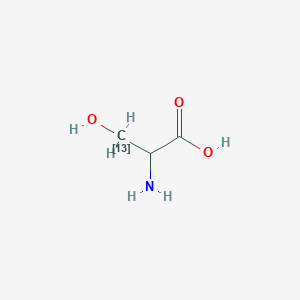

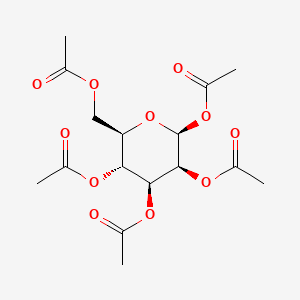

3-Methyl-1-(pyridin-2-yl)butan-2-one is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is a yellow liquid and is also known by its IUPAC name, 3-methyl-1-(2-pyridinyl)-2-butanone .

Molecular Structure Analysis

The InChI code for 3-Methyl-1-(pyridin-2-yl)butan-2-one is 1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 . This indicates that the molecule consists of a pyridin-2-yl group attached to a butan-2-one structure with a methyl group at the third carbon.Scientific Research Applications

Synthesis and Derivatives

3-Methyl-1-(pyridin-2-yl)butan-2-one and its derivatives play a crucial role in the synthesis of complex organic compounds. For example, the condensation of 1-(pyridin-2-yl)butan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane leads to intermediate products in the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives with various functional groups at the bridging carbon atom (Kuznetsov, Mazhed, & Serova, 2010).

Chemical Bonding and Association

The compound has been studied in the context of chemical bonding and association behaviors. For instance, 1,4-bis(pyridinium)butane derivatives demonstrate significant association constants and binding modes with negatively charged carboxylatopillar[5]arene, influenced by the position of substituents on the pyridinium ring (Li et al., 2011).

Molecular Structure Analysis

In the field of molecular structure analysis, derivatives of 3-Methyl-1-(pyridin-2-yl)butan-2-one have been utilized. For instance, the molecular structure of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows that the pyridine residues are orthogonal to the plane through the four methylene groups of the bridging cyclohexyl groups, with crystal packing dominated by C–H⋯Npyridine interactions (Lai, Mohr, & Tiekink, 2006).

Catalysis

This compound and its derivatives are also important in catalysis. Palladium(II) complexes of (pyridyl)imine ligands, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have shown effectiveness as catalysts for the methoxycarbonylation of olefins, demonstrating the influence of complex structure and olefin chain length on catalytic behavior (Zulu et al., 2020).

Spectroscopy

The compound's derivatives have been employed in spectroscopy studies. For example, 1H NMR study of the hetero-association of pyridine with sterically hindered EDOT diols utilized derivatives of 3-Methyl-1-(pyridin-2-yl)butan-2-one, providing insights into hydrogen bond acidity and association constants (Lomas & Cordier, 2009).

Tautomerism Studies

Density functional theory (DFT) studies have investigated the tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, a derivative, revealing insights into the stability of various tautomers in different environments (Dobosz, Gawinecki, & Ośmiałowski, 2010).

Safety and Hazards

The safety information available indicates that 3-Methyl-1-(pyridin-2-yl)butan-2-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

3-methyl-1-pyridin-2-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMDLNBTFGPEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488442 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(pyridin-2-yl)butan-2-one | |

CAS RN |

10330-59-3 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)